
Mcl-1/bcl-2-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Mcl-1/bcl-2-IN-3” is a potent and selective dual inhibitor of Mcl-1 and Bcl-2 with IC50s of 5.95 and 4.78 μM, respectively . It belongs to the Bcl-2 family of proteins that prevent apoptosis by binding to the pro-apoptotic BCL-2 proteins .
Synthesis Analysis
The synthesis of this compound involves the design, synthesis, and characterization of benzimidazole chalcone and flavonoid scaffold-derived bicyclic compounds targeting both Bcl-2 and Mcl-1 . The structural differences in the binding sites of both these proteins are optimized during the synthesis .Molecular Structure Analysis
The molecular structure of this compound is optimized based on the structural differences in the binding sites of Bcl-2 and Mcl-1 . The initial docking screen of Bcl-2 and Mcl-1 with pro-apoptotic protein Bim revealed possible hits with optimal binding energies .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role as a dual inhibitor of Bcl-2 and Mcl-1 . It inhibits the prosurvival BCL2 proteins to enable the activation of BAX and BAK, apoptosis effectors that permeabilize the outer mitochondrial membrane, triggering apoptosis directly in many cells and sensitizing others to cell death when combined with other antineoplastic drugs .Aplicaciones Científicas De Investigación
Intracellular Distribution and Expression Patterns
Mcl-1, a gene related to the bcl-2 protooncogene, plays a crucial role in cell differentiation, particularly in human myeloblastic leukemia cells. It has a notable mitochondrial localization and associates with membranes through its hydrophobic tail. Unlike bcl-2, Mcl-1 has a distinct distribution in nonmitochondrial compartments and its expression varies during cell differentiation (Yang, Kozopas, & Craig, 1995).
Structural Characteristics and Binding Properties
The solution structure of Mcl-1 reveals its role as a prosurvival factor. It shares structural similarities with other prosurvival Bcl-2 proteins, including a hydrophobic groove for binding specific ligands. Mutagenesis studies highlight the importance of its binding site residues and its selective interaction with certain BH3-only ligands (Day et al., 2005).
Differential Splicing and Cell Death Regulation
Mcl-1 undergoes differential splicing, resulting in variants that either promote cell survival or induce cell death. The Mcl-1s/Δ TM splice variant, by skipping the central exon, maintains the BH3 domain while losing other domains, leading to pro-apoptotic functions (Bingle et al., 2000).
Regulation from Transcription to Degradation
Mcl-1 is noted for its short half-life, making it highly sensitive to changes in synthesis or degradation. This sensitivity is significant for understanding disease development and treatment mechanisms. The regulation of Mcl-1, spanning from transcription to degradation, offers insights into potential therapeutic targets (Senichkin et al., 2020).
Apoptotic Regulation through Heterodimerization
Mcl-1, active in preserving mitochondrial integrity, shows unique N-terminal sequences leading to instability in cells. Studies on its binding selectivity to BH3 ligands and interactions with other proteins like BID offer insights into its role in apoptosis and potential drug discovery against tumors (Liu et al., 2010).
Discovery and Development of Mcl-1 Inhibitors
Research on small-molecule inhibitors targeting Mcl-1's anti-apoptotic properties has grown, with several promising compounds emerging from both academic and industrial settings. These inhibitors have shown effectiveness in vitro and, in some cases, have entered clinical development (Chen & Fletcher, 2017).
Mecanismo De Acción
Mcl-1/bcl-2-IN-3 works by inhibiting the prosurvival BCL2 proteins, enabling the activation of BAX and BAK . These apoptosis effectors permeabilize the outer mitochondrial membrane, triggering apoptosis directly in many cells and sensitizing others to cell death when combined with other antineoplastic drugs .
Direcciones Futuras
The success of other BCL-2 inhibitors has inspired the development of BH3 mimetics targeting MCL1 . Despite promising preclinical activity against MYC-driven lymphomas, myeloma, and AML, their success may particularly depend on their tolerability profile given physiological roles for MCL1 in several nonhematologic tissues . Therefore, future research may focus on improving the drug design, patient selection, and dose optimization to achieve effective anticancer treatment involving this class of agents .
Propiedades
IUPAC Name |
methyl 6-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethylamino]-6-oxohexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25BrN2O5S/c1-35-24(32)8-3-2-7-23(31)29-15-16-30-26(33)20-6-4-5-19-22(14-13-21(25(19)20)27(30)34)36-18-11-9-17(28)10-12-18/h4-6,9-14H,2-3,7-8,15-16H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZXWFWVQWMGAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)NCCN1C(=O)C2=C3C(=C(C=C2)SC4=CC=C(C=C4)Br)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


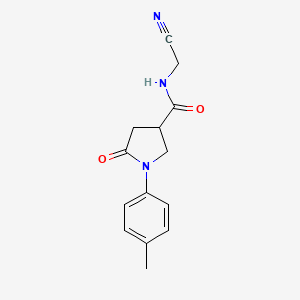
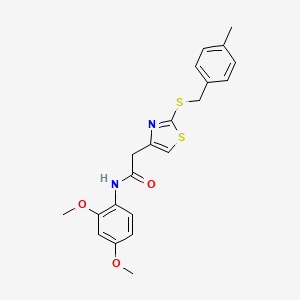
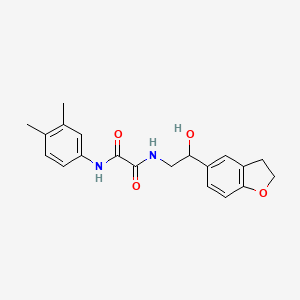
![N-cyclohexyl-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2761326.png)
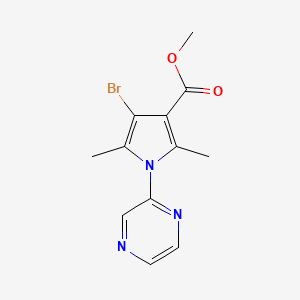
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2761330.png)
![N-(3,4-dimethoxyphenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2761331.png)
![1-Benzoyl-3-[4-bromo-2-(trifluoromethyl)phenyl]thiourea](/img/structure/B2761332.png)

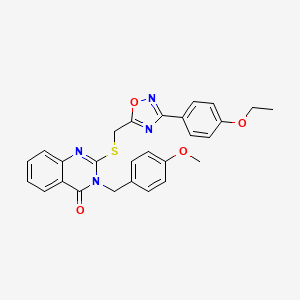
![3-Methyl-5-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2761339.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2761340.png)
![2-Chloro-1-(2,2-dioxo-3a-phenyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl)propan-1-one](/img/structure/B2761341.png)